Mevastatin Hydroxy Acid t-Butylamine Salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
262285-80-3 |
|---|---|
Molecular Formula |
C27H47NO6 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 |
InChI Key |
KKUAUFTVXXYRIK-AGNATJBLSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Synonyms |
(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Hmg Coa Reductase Inhibition by Mevastatin Hydroxy Acid
Enzymatic Target: 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase
The primary molecular target of Mevastatin (B1676542) Hydroxy Acid is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR). nih.govportlandpress.comresearchgate.net This enzyme is a crucial component of a major metabolic pathway and is subject to complex regulatory controls. youtube.com Eukaryotic forms of the enzyme are typically anchored to the endoplasmic reticulum. nih.gov
Mevastatin Hydroxy Acid functions as a competitive inhibitor of HMG-CoA reductase. drugbank.comyoutube.comodmu.edu.ua Its chemical structure contains a hydroxy acid moiety that is a structural analog of HMG-CoA, the natural substrate of the enzyme. odmu.edu.uanih.govnih.gov This structural mimicry allows Mevastatin Hydroxy Acid to bind to the catalytic domain of HMG-CoA reductase with an affinity that is thousands of times greater than that of the endogenous substrate. drugbank.com This high-affinity binding sterically hinders the access of HMG-CoA to the active site, effectively blocking the enzymatic reaction. nih.gov The inhibition is reversible. portlandpress.comnih.gov
Studies quantifying this interaction have reported high potency. For instance, mevastatin has demonstrated inhibitory constants (Ki) against rat liver HMG-CoA reductase in the low nanomolar range. guidetopharmacology.org
| Parameter | Value | Organism/System | Source |
|---|---|---|---|
| pKi | 8.85 | Rat liver microsomes | guidetopharmacology.org |
| Ki | 1.4 nM | Rat liver microsomes | guidetopharmacology.org |
| pKi | 9 | Rat | guidetopharmacology.org |
| Ki | 1 nM | Rat | guidetopharmacology.org |
| pIC50 | 7.64 | Human | guidetopharmacology.org |
| IC50 | 23 nM | Human | guidetopharmacology.org |
Downstream Biochemical Effects on the Mevalonate (B85504) Pathway
The inhibition of HMG-CoA reductase by Mevastatin Hydroxy Acid has profound downstream consequences, as it curtails the synthesis of all subsequent products of the mevalonate pathway. nih.govresearchgate.netresearchgate.net This pathway is responsible for producing not only cholesterol precursors but also essential non-sterol isoprenoids. nih.govresearchgate.netnih.gov
The mevalonate pathway synthesizes two fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules are sequentially condensed to form longer isoprenoid pyrophosphates. nih.gov Among the most critical of these are the 15-carbon farnesyl pyrophosphate (FPP) and the 20-carbon geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.netucsf.edu FPP is the precursor for all sesquiterpenes, while the addition of another IPP unit to FPP yields GGPP, the precursor for diterpenes. nih.govresearchgate.netwikipedia.org By blocking the initial rate-limiting step, Mevastatin Hydroxy Acid effectively depletes the cellular pools of these vital isoprenoid intermediates. researchgate.netucsf.edu
FPP and GGPP are not merely metabolic intermediates; they serve as essential lipid attachments for a crucial post-translational modification known as protein prenylation. ucsf.edunih.gov During prenylation, either a farnesyl or a geranylgeranyl group is covalently attached to a cysteine residue near the C-terminus of specific target proteins. cytoskeleton.comresearchgate.net This modification is critical for the biological function of many proteins, particularly small GTP-binding proteins from the Ras superfamily, which includes the Ras and Rho families of GTPases. cytoskeleton.comresearchgate.netcytoskeleton.com
The lipid prenyl group acts as a hydrophobic anchor, facilitating the trafficking and attachment of these proteins to cellular membranes, a prerequisite for their signaling activity. nih.govcytoskeleton.comresearchgate.net Ras proteins are typically modified by farnesylation, while many Rho family proteins (such as RhoA, Rac1, and Cdc42) undergo geranylgeranylation. cytoskeleton.comresearchgate.net By inhibiting the synthesis of FPP and GGPP, Mevastatin Hydroxy Acid prevents the prenylation of these GTPases. researchgate.netucsf.edu This failure of modification results in the proteins being mislocalized in the cytosol, rendering them unable to participate in their respective signaling cascades. nih.gov
| Isoprenoid | Description | Key Protein Targets | Function of Prenylation | Source |
|---|---|---|---|---|
| Farnesyl Pyrophosphate (FPP) | 15-carbon isoprenoid | Ras family GTPases (e.g., H-Ras) | Membrane anchoring, protein-protein interactions | ucsf.educytoskeleton.comresearchgate.net |
| Geranylgeranyl Pyrophosphate (GGPP) | 20-carbon isoprenoid | Rho family GTPases (e.g., RhoA, Rac1, Cdc42), Rab GTPases | Membrane anchoring, regulation of cytoskeletal organization and vesicle trafficking | researchgate.netucsf.educytoskeleton.comresearchgate.net |
Cellular and Subcellular Responses Induced by Mevastatin Hydroxy Acid in Experimental Systems
In various experimental cell culture systems, the biochemical block induced by Mevastatin Hydroxy Acid triggers a range of observable cellular and subcellular responses. These effects are direct consequences of the depletion of mevalonate pathway products.
A notable application of this mechanism is the development of a "prenylation block-and-release" assay in living cells. nih.govnih.gov In this technique, cells are treated with mevastatin to inhibit HMG-CoA reductase, causing newly synthesized, unprenylated GTPases (like Ras and Rab proteins) to accumulate in the cytosol. nih.gov Subsequent removal of the inhibitor allows for the resumption of FPP and GGPP production, triggering the prenylation and enabling researchers to visualize the real-time trafficking of these proteins to their specific target membranes. nih.govnih.gov
Furthermore, the inhibition of Rho protein prenylation directly impacts cellular architecture and behavior. Since Rho GTPases are key regulators of the actin cytoskeleton, their inactivation following mevastatin treatment has been shown in experimental models to cause impaired actin polymerization, cell rounding, and reduced cell motility. nih.gov In some biological systems, such as the nematode C. elegans, which lacks the cholesterol synthesis branch of the mevalonate pathway, statin-induced inhibition of protein prenylation leads to strong activation of the unfolded protein response (UPR), indicating that a lack of properly prenylated proteins can cause significant endoplasmic reticulum stress. pnas.org
Another critical cellular response is the activation of a feedback regulatory mechanism. When cells are depleted of mevalonate-derived products, they attempt to compensate by increasing the transcription and translation of the HMG-CoA reductase enzyme. nih.govashpublications.org Studies using yeast models expressing human HMG-CoA reductase have demonstrated that treatment with statins leads to a substantial increase in the cellular level of the HMGCR protein. nih.gov This feedback loop highlights the cell's attempt to restore homeostasis in the mevalonate pathway.
Modulation of Cell Cycle Progression (e.g., G0/G1 arrest) in Cell Lines
Mevastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, demonstrates significant effects on cell cycle progression in various cell lines. nih.govnih.gov A primary mechanism observed is the induction of cell cycle arrest, predominantly in the G0/G1 phase. nih.govmedchemexpress.comnih.gov This arrest halts the proliferation of cells before the DNA synthesis (S) phase can begin.
In studies involving the human colorectal carcinoma cell line Caco-2, treatment with mevastatin led to an arrest in the G1 phase of the cell cycle within 24 hours. nih.govoup.com Interestingly, prolonged exposure (72 hours) resulted in a shift, causing an accumulation of cells in the G2/M phase. nih.govoup.com Similarly, research on rat pulmonary artery smooth muscle cells (PASMCs) showed that mevastatin induces G1 arrest and decreases DNA synthesis. nih.govahajournals.org This effect has also been documented in other cancer cell models, including glioblastoma and breast cancer cell lines, where statins cause a dramatic decrease in the S phase cell population and an increase in the G0/G1 phase population. nih.gov
The blockade of the mevalonate pathway is central to this cell cycle modulation. nih.gov By inhibiting HMG-CoA reductase, mevastatin depletes downstream products essential for cell cycle progression. nih.gov The effects of mevastatin on the cell cycle, including G1 arrest, can be reversed by the addition of mevalonate, the direct product of the HMG-CoA reductase reaction, confirming the pathway's role. nih.govnih.gov
Induction of Apoptosis and Differentiation in Cancer Cell Models
Beyond halting cell cycle progression, mevastatin actively induces apoptosis (programmed cell death) and promotes differentiation in various cancer cell models. medchemexpress.comresearchgate.net In the human promyelocytic leukemia cell line HL-60, mevastatin was shown to activate caspase-3, a key executioner enzyme in apoptosis. researchgate.net This activation is preceded by the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. researchgate.net The characteristic DNA fragmentation and ladder formation, hallmarks of apoptosis, were also observed in these cells following mevastatin treatment. researchgate.net
Studies on the colorectal carcinoma cell line Caco-2 have also demonstrated that mevastatin induces apoptosis in a dose-dependent manner. nih.govmedchemexpress.com This pro-apoptotic effect contributes significantly to its growth-inhibitory properties. nih.gov Similarly, in M14 melanoma cells, mevastatin was found to induce both early and late-stage apoptosis. researchgate.net Even in non-cancerous cell types like pulmonary artery smooth muscle cells, mevastatin can cause apoptosis, highlighting a mechanism that is not strictly limited to cancer cells. nih.govahajournals.org
In addition to apoptosis, mevastatin can induce cellular differentiation. In HL-60 cells, treatment with mevastatin prompted the cells to differentiate into monocytic cells. researchgate.net This induction of differentiation represents a potential mechanism for converting malignant cells into a more mature, less proliferative state. The anticancer effects of statins, including the induction of apoptosis and differentiation, are linked to the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and other non-sterol isoprenoids vital for cell growth and survival. nih.gov
Effects on Specific Signaling Pathways and Protein Expression in in vitro Studies (e.g., cdk, cyclins, p21, p27)
Mevastatin-induced cell cycle arrest is orchestrated by its influence on the expression and activity of key regulatory proteins, particularly cyclin-dependent kinases (cdks) and their associated cyclins and inhibitors. nih.govnih.gov In colorectal carcinoma (Caco-2) cells, mevastatin treatment leads to a down-regulation of cdk4 and cdk6, as well as their partner, cyclin D1. nih.govoup.comoup.com These proteins are crucial drivers of the G1 to S phase transition, and their suppression supports the observed G1 arrest. oup.com Conversely, the levels of cdk2 and cyclin E protein were reported to be unchanged in the same study. nih.govoup.com
A cornerstone of mevastatin's mechanism is the significant upregulation of the cdk inhibitors p21 and p27. nih.govnih.govoup.com These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-cdk complexes. nih.gov In Caco-2 cells, mevastatin treatment caused a notable increase in both p21 and p27 protein levels. oup.com Similarly, in rat pulmonary artery smooth muscle cells, mevastatin-induced G1 arrest was associated with an increase in total and cyclin E-bound p27. nih.govahajournals.org However, research also shows that mevastatin can induce G1 arrest and inhibit cyclin E kinase activity even in cells lacking functional p27, suggesting the existence of p27-independent pathways. nih.govahajournals.org In such cases, the mechanism involves reducing cyclin E protein levels and decreasing the activating phosphorylation of cdk2 on threonine 160. nih.govnih.gov
Studies in prostate cancer cells (PC3) further elaborate on this, showing that while mevastatin elevates p21 levels, its primary inhibitory effect on cdk2 activity is due to a decrease in this activating phosphorylation, a novel regulatory mechanism. nih.gov
Table 1: Effect of Mevastatin on Cell Cycle Regulatory Proteins in vitro
| Protein | Cell Line | Effect | Reference |
|---|---|---|---|
| cdk4 | Caco-2 | Down-regulation | nih.gov, oup.com, oup.com |
| cdk6 | Caco-2 | Down-regulation | nih.gov, oup.com, oup.com |
| Cyclin D1 | Caco-2 | Down-regulation | nih.gov, oup.com, oup.com |
| cdk2 | Caco-2 | Unchanged | nih.gov, oup.com |
| cdk2 | PC3 | Inhibition via decreased phosphorylation | nih.gov |
| Cyclin E | Caco-2 | Unchanged | nih.gov, oup.com |
| p21 | Caco-2 | Up-regulation | nih.gov, oup.com |
| p21 | PC3 | Up-regulation | nih.gov |
| p27 | Caco-2 | Up-regulation | nih.gov, oup.com |
| p27 | PASMCs | Up-regulation | nih.gov, ahajournals.org |
Interaction with Other Biochemical Modulators (e.g., Butyrate (B1204436), Mevalonate) in Research
The biochemical effects of mevastatin can be significantly influenced by the presence of other modulators, particularly mevalonate and butyrate.
Mevalonate: As the direct product of the enzyme HMG-CoA reductase, mevalonate serves as a crucial biochemical tool to confirm that mevastatin's effects are specifically due to the inhibition of the mevalonate pathway. nih.gov Research consistently shows that the addition of exogenous mevalonate can reverse the cellular effects of mevastatin. nih.gov For instance, the antiproliferative effects, induction of apoptosis, and cell cycle arrest caused by mevastatin in HL-60 and Caco-2 cells are inhibited by co-incubation with mevalonate. nih.govresearchgate.net This reversal also applies to the molecular changes induced by mevastatin; the down-regulation of cdk4 and cdk6 and the up-regulation of p21 and p27 are all prevented by the addition of mevalonate. oup.com This demonstrates that these effects are a direct consequence of depleting mevalonate and its downstream products. nih.govnih.gov
Butyrate: Butyrate, a short-chain fatty acid known to inhibit proliferation and promote differentiation in colon cancer cells, exhibits a synergistic relationship with mevastatin. nih.govoup.com In the Caco-2 colorectal carcinoma cell line, combining mevastatin with butyrate resulted in a synergistic suppression of cell growth. nih.gov The pro-apoptotic properties of mevastatin were also significantly enhanced by co-incubation with butyrate. nih.govoup.com This suggests that inhibiting HMG-CoA reductase can amplify the antiproliferative effects of butyrate in colon cancer cells, potentially through a combined mechanism involving both apoptosis induction and G0/G1 cell cycle arrest. nih.govoup.com
Table 2: Summary of Mevastatin Interactions with Biochemical Modulators
| Modulator | Interacting Cell Line | Observed Effect of Combination | Reference |
|---|---|---|---|
| Mevalonate | Caco-2, HL-60 | Reverses mevastatin-induced cell cycle arrest, apoptosis, and changes in cdk/p21/p27 expression. | nih.gov, oup.com, researchgate.net |
| Butyrate | Caco-2 | Synergistically suppresses cell growth and enhances mevastatin-induced apoptosis. | nih.gov, oup.com |
The Role and Application of Mevastatin Hydroxy Acid T Butylamine Salt in Chemical Biology and Advanced Materials Research
Formation and Stability of Mevastatin (B1676542) Hydroxy Acid t-Butylamine Salt
The formation of Mevastatin Hydroxy Acid t-Butylamine Salt is a critical step in the purification and handling of the active form of mevastatin. This process leverages the basic nature of t-butylamine to react with the carboxylic acid moiety of the mevastatin hydroxy acid, resulting in a stable and often crystalline salt. This salt formation is particularly advantageous as mevastatin is often produced via fermentation, which yields a complex mixture of related compounds and impurities.
A common strategy for the isolation of statin hydroxy acids from fermentation broths involves extraction into an organic solvent, followed by concentration. The addition of t-butylamine to this concentrated extract induces the precipitation of the mevastatin hydroxy acid as its t-butylamine salt. This process is analogous to the purification of pravastatin, a closely related statin, where the addition of tert-butylamine to a concentrated extract facilitates the crystallization of the pravastatin tert-butylammonium salt google.comepo.org.
The decision to form a t-butylamine salt is guided by several physicochemical principles that enhance the purification process. Statin hydroxy acids, including mevastatin, can be challenging to purify directly due to their tendency to exist as amorphous solids or oils, which can entrap impurities. The conversion to a salt with a suitable counterion like t-butylamine often leads to the formation of a well-defined crystalline solid.
Crystalline forms are thermodynamically more stable than their amorphous counterparts nih.govmdpi.com. This transition to a crystalline state is a key element of the purification process, as the ordered lattice structure of a crystal excludes impurities. For instance, in the case of pravastatin, its amorphous form can be converted into a crystalline solid by forming the tert-butylamine salt, which facilitates its purification and characterization mdpi.com. The selection of a specific polymorphic form through controlled crystallization is crucial for ensuring the purity and stability of the final product nih.gov.
The solubility profile of the salt also plays a significant role. While the free hydroxy acid form of mevastatin has very low solubility in water, the formation of a salt can modulate its solubility in different solvent systems, aiding in selective crystallization and removal of impurities. The general physicochemical properties of statins, such as their solubility and crystalline nature, are critical factors in their bioavailability and stability ekb.eg.
| Parameter | Mevastatin Hydroxy Acid | This compound | Significance in Research |
|---|---|---|---|
| Physical State | Often amorphous or oily | Typically a crystalline solid | Crystalline solids are easier to handle, weigh, and purify. |
| Thermodynamic Stability | Less stable | More stable | Enhanced stability allows for long-term storage and consistent experimental results. |
| Purity | Difficult to achieve high purity | High purity achievable through recrystallization | High purity is essential for accurate biochemical and cellular assays. |
The conversion of mevastatin hydroxy acid to its t-butylamine salt offers significant advantages in terms of stability and handling for laboratory applications. The free hydroxy acid can be susceptible to degradation, particularly through lactonization, where the carboxylic acid and a hydroxyl group on the heptanoic acid side chain react to form a lactone ring. This conversion is an equilibrium process that can be influenced by solvent and pH nih.gov.
The formation of the t-butylamine salt stabilizes the open-ring hydroxy acid form, preventing spontaneous lactonization and ensuring that the active form of the molecule is readily available for research purposes. Crystalline salts are generally less hygroscopic and more resistant to chemical degradation than their amorphous free acid counterparts, which contributes to a longer shelf-life and more reliable experimental outcomes. The solid, crystalline nature of the t-butylamine salt also simplifies weighing and preparation of stock solutions for in vitro studies.
Applications of the t-Butylamine Salt in Synthetic Chemistry
In the realm of synthetic chemistry, this compound serves as a valuable and stable intermediate, particularly in the synthesis of other statins and related derivatives.
The synthesis of second-generation statins often involves the chemical modification of naturally derived statins like mevastatin. For example, pravastatin is produced by the microbial hydroxylation of mevastatin nih.gov. In such multi-step synthetic pathways, it is often necessary to isolate and purify intermediates. The t-butylamine salt of the hydroxy acid form of statins provides a convenient and stable form for such isolation.
Patents describing the synthesis of pravastatin detail the isolation of the pravastatin t-butylammonium salt as a key intermediate step google.comepo.org. This allows for the purification of the hydroxy acid before proceeding to subsequent reaction steps or conversion to the final pharmaceutically acceptable salt. The stability of the t-butylamine salt ensures that the integrity of the hydroxy acid is maintained during purification and storage.
The formation of the t-butylamine salt is a cornerstone of purification strategies for statin derivatives. The process typically involves the extraction of the crude statin from a fermentation broth or reaction mixture into an organic solvent. After concentrating the extract, the addition of t-butylamine leads to the selective precipitation of the desired statin hydroxy acid as its t-butylamine salt, leaving many impurities behind in the mother liquor.
This salt can then be further purified by recrystallization from a suitable solvent system google.com. The high degree of purity achievable through this method is critical for both research and potential therapeutic applications. The process of forming an amine salt to facilitate purification is a widely recognized strategy in pharmaceutical chemistry, and its application to statins like mevastatin and its derivatives is a prime example of its utility.
Advanced Research Applications and Preclinical Investigations of Mevastatin Hydroxy Acid
In Vitro Biological System Studies.nih.govnih.govmdpi.com
The in vitro applications of Mevastatin (B1676542) Hydroxy Acid are extensive, providing critical insights into its mechanism of action at the enzymatic and cellular levels.
Enzyme Activity Assays (HMG-CoA Reductase).nih.govsigmaaldrich.com
The primary molecular target of Mevastatin Hydroxy Acid is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway which synthesizes cholesterol and other essential isoprenoids. nih.govnih.gov Enzyme activity assays are fundamental in characterizing this interaction.
Mevastatin acts as a competitive inhibitor of HMG-CoA reductase. nih.govmdpi.com Its structure, particularly the modified hydroxyglutaric acid component, closely resembles the natural substrate (HMG-CoA) and the mevaldyl-CoA transition state intermediate. mdpi.com This allows it to bind to the active site of the enzyme with high affinity, typically at nanomolar concentrations, thereby displacing the endogenous substrate which binds at micromolar concentrations. nih.gov
Standard assays to measure this inhibition are often spectrophotometric. sigmaaldrich.com They quantify the decrease in absorbance resulting from the oxidation of NADPH to NADP+ by the catalytic action of HMG-CoA reductase on its substrate, HMG-CoA. sigmaaldrich.com The inclusion of Mevastatin Hydroxy Acid in these assays demonstrates a concentration-dependent reduction in NADPH oxidation, providing a direct measure of enzyme inhibition. sigmaaldrich.com
Cell Culture Models for Investigating Cell Proliferation, Differentiation, and Apoptosis.nih.govoup.com
Mevastatin has been instrumental in exploring the role of the mevalonate pathway in cell fate decisions such as proliferation, differentiation, and programmed cell death (apoptosis) across various cell lines.
Cell Proliferation and Cycle Arrest: In cancer cell lines, mevastatin demonstrates significant anti-proliferative effects. Studies on the human colorectal carcinoma cell line Caco-2 revealed that mevastatin, particularly in combination with butyrate (B1204436), synergistically suppresses cell growth in a dose- and time-dependent manner. oup.com This growth inhibition is associated with cell cycle arrest. Mevastatin treatment can induce an arrest in the G1 phase, which in some cases switches to a G2/M phase arrest after prolonged exposure. oup.com This is accompanied by the downregulation of key cell cycle proteins, including cyclin-dependent kinases (cdk) 4 and 6, and cyclin D1. oup.comtocris.comrndsystems.com Concurrently, levels of cell cycle inhibitors like p21 and p27 are significantly upregulated. oup.comtocris.com
Apoptosis Induction: Mevastatin is a known inducer of apoptosis. In human promyelocytic leukemia HL-60 cells, it triggers the intrinsic apoptotic pathway. nih.gov This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, leading to characteristic DNA fragmentation. nih.gov The pro-apoptotic effects of mevastatin have also been observed in Caco-2 cells, where its activity is enhanced when used with butyrate. oup.com
Cell Differentiation: Beyond apoptosis, mevastatin can also promote cell differentiation. Research on HL-60 cells has shown that mevastatin induces their differentiation towards a monocytic lineage. nih.gov This effect, like its other cellular impacts, is reversible by the addition of mevalonate, confirming that the mechanism is dependent on the inhibition of the mevalonate pathway. nih.gov
Table 1: Summary of Mevastatin Effects in Cell Culture Models
| Cell Line | Effect | Key Molecular Findings | Citation |
|---|---|---|---|
| HL-60 (Leukemia) | Apoptosis | Activation of caspase-3 via cytochrome c release. | nih.gov |
| Differentiation | Induced differentiation to monocytic cells. | nih.gov | |
| Proliferation | Suppression of cell growth. | nih.gov | |
| Caco-2 (Colorectal Carcinoma) | Apoptosis | Enhanced pro-apoptotic properties (synergy with butyrate). | oup.com |
| Proliferation | Synergistic growth suppression (with butyrate). | oup.com | |
| Cell Cycle Arrest | G1 and G2/M phase arrest; downregulation of cdk4, cdk6, cyclin D1; upregulation of p21, p27. | oup.com |
Analysis of Isoprenoid Intermediate Levels in Cells.nih.gov
By inhibiting HMG-CoA reductase, mevastatin prevents the synthesis of mevalonate and, consequently, all downstream isoprenoid intermediates. nih.gov These intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for various cellular functions, most notably the post-translational modification of proteins known as isoprenylation. nih.govnih.gov
Isoprenylation is essential for the proper membrane localization and function of a wide array of signaling proteins, particularly small GTP-binding proteins like those in the Ras, Rho, and Rac families. nih.gov Research has shown that mevastatin treatment leads to a reduction in the pool of available FPP and GGPP. nih.gov This depletion directly impairs protein isoprenylation. For example, in HL-60 cells, mevastatin treatment was found to decrease the amount of membrane-bound, isoprenylated Rap1, a small GTPase, leading to an accumulation of the non-functional, cytosolic form of the protein. nih.gov This disruption of small GTPase signaling is a key mechanism through which mevastatin exerts its effects on cell proliferation and apoptosis. nih.govnih.gov The effects of mevastatin can be reversed by supplying cells with mevalonate or GGPP, but not FPP in some models, indicating the critical role of geranylgeranylated proteins. nih.gov
Investigation of T-cell Activation Mechanisms (e.g., Vγ9Vδ2 T cells) and Mevalonate Pathway Inhibition.mdpi.com
The mevalonate pathway is essential for the activation and proliferation of T-cells. mdpi.comcreative-proteomics.com Statins, as inhibitors of this pathway, have been investigated for their immunomodulatory effects. While specific data on Mevastatin Hydroxy Acid and Vγ9Vδ2 T-cells is limited, the general mechanism of statin-mediated T-cell inhibition is well-established and applicable.
T-cell proliferation is strongly inhibited by statins. mdpi.com This inhibition is a direct consequence of mevalonate pathway blockade, as the effect can be fully reversed by the addition of mevalonic acid (MVA). mdpi.com The depletion of isoprenoids like GGPP and FPP disrupts the function of small GTPases that are critical for T-cell receptor signaling and cell cycle progression. Studies using other statins, such as pitavastatin, have shown they can induce apoptosis in activated T-cells through the activation of caspases -9, -3, and -7. mdpi.com This process is linked to the hyperphosphorylation of ERK1/2, a downstream signaling molecule. mdpi.com Therefore, Mevastatin Hydroxy Acid is a valuable tool for investigating how the interruption of isoprenoid synthesis affects T-cell signaling cascades, proliferation, and survival, which are key processes in autoimmune diseases. mdpi.com
In Vivo Studies Utilizing Animal Models.nih.gov
Translating in vitro findings to a whole-organism context is crucial. Animal models have been used to explore the systemic effects of mevastatin beyond its direct impact on cholesterol synthesis.
Exploring Biochemical Pathways and Cellular Responses in Animal Tissues.nih.gov
Studies in murine models have revealed significant cholesterol-independent effects of mevastatin, particularly in the context of cerebrovascular function. nih.gov
In a mouse model of cerebral ischemia (stroke), chronic administration of mevastatin was shown to upregulate the expression of endothelial nitric oxide synthase (eNOS) in a dose- and time-dependent manner. nih.gov This resulted in increased levels of both eNOS mRNA and protein. The functional consequence of this upregulation was a significant increase in baseline cerebral blood flow (a 30% increase after 14 days of high-dose treatment) and, ultimately, neuroprotection. nih.gov Mice treated with mevastatin before the induction of a stroke exhibited smaller cerebral infarct volumes and improved neurological outcomes. nih.gov Notably, these protective effects were observed before any significant reduction in blood cholesterol levels, demonstrating a direct vascular effect mediated by the drug. nih.gov These findings highlight that mevastatin's inhibition of the mevalonate pathway can modulate cellular responses in specific tissues, such as the vascular endothelium, leading to system-level physiological benefits.
Table 2: Summary of Mevastatin In Vivo Findings in a Murine Model
| Animal Model | Tissue/System Studied | Key Findings | Citation |
|---|---|---|---|
| Mouse | Cerebrovascular System | Upregulation of endothelial nitric oxide synthase (eNOS) mRNA and protein. | nih.gov |
| Increased baseline cerebral blood flow. | nih.gov | ||
| Reduced cerebral infarct size following ischemia. | nih.gov | ||
| Improved neurological deficit scores. | nih.gov | ||
| Effects were independent of serum cholesterol reduction. | nih.gov |
Evaluation of Compound Activity in Disease Models (e.g., neurodegeneration, cancer) at a mechanistic level.
Mevastatin, the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a prodrug that is hydrolyzed in vivo to its active form, mevastatin hydroxy acid. drugbank.comtocris.com This active metabolite is the focus of extensive preclinical research to elucidate its therapeutic potential beyond cholesterol regulation, particularly in the fields of oncology and neurodegeneration. nih.govnih.gov The mechanism of action centers on the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and various non-sterol isoprenoids essential for cell function. drugbank.comnih.gov
Neurodegeneration
The potential neuroprotective effects of mevastatin hydroxy acid are attributed to its pleiotropic actions, largely independent of its cholesterol-lowering capabilities in the periphery. nih.govnih.gov Research in models of neurodegenerative diseases, such as Alzheimer's disease (AD), has highlighted several mechanistic pathways.
One key mechanism involves the modulation of endothelial nitric oxide synthase (eNOS). nih.govrndsystems.com Upregulation of eNOS activity is believed to improve cerebral blood flow and offer protection against ischemic damage. rndsystems.com Furthermore, statins have been shown to reduce oxidative stress and the production of reactive oxygen species (ROS), which are significant contributors to neuronal damage in neurodegenerative conditions. nih.govnih.gov
In the context of Alzheimer's disease, preclinical studies have investigated the effect of statins on the processing of amyloid precursor protein (APP). nih.govnih.gov Inhibition of the Rho-associated coiled-coil kinase (ROCK) pathway by statins has been suggested as a mechanism for promoting the non-amyloidogenic processing of APP. nih.gov This leads to a reduction in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in AD brains. nih.gov
Interactive Table: Mechanistic Insights into Neuroprotection by Mevastatin Hydroxy Acid
| Mechanistic Target | Observed Effect in Preclinical Models | Potential Outcome in Neurodegeneration |
|---|---|---|
| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation of eNOS activity. rndsystems.com | Improved cerebral blood flow, protection against ischemia. nih.govrndsystems.com |
| Oxidative Stress | Reduction of reactive oxygen species (ROS) production. nih.gov | Decreased neuronal damage from oxidative insults. nih.gov |
| Amyloid Precursor Protein (APP) Metabolism | Inhibition of the ROCK pathway, promoting sAPP shedding. nih.gov | Reduced formation of amyloid-beta plaques. nih.gov |
Cancer
In oncological research, mevastatin hydroxy acid has been shown to exert potent anti-proliferative effects across various cancer cell lines. nih.govwikipedia.org The primary mechanism is the inhibition of HMG-CoA reductase, which deprives cancer cells of essential downstream products of the mevalonate pathway. nih.gov This pathway is often upregulated in tumors to support rapid proliferation and membrane synthesis.
Depletion of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is a critical consequence of HMG-CoA reductase inhibition. These molecules are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are pivotal in cell signaling pathways that control cell growth, differentiation, and survival. nih.gov Inhibition of the prenylation of these proteins disrupts their function, leading to cell cycle arrest and apoptosis. tocris.comrndsystems.com
Specifically, mevastatin has been demonstrated to induce cell cycle arrest in the G1 phase. tocris.comrndsystems.com This is associated with the downregulation of key cell cycle proteins, including cyclin-dependent kinases (cdk) 2, 4, and 6, and cyclins D1 and E1. tocris.comrndsystems.com Concurrently, there is an upregulation of the cell cycle inhibitors p21 and p27. tocris.comrndsystems.com Furthermore, mevastatin has been shown to induce apoptosis, or programmed cell death, in cancer cells. rndsystems.comncats.io
Interactive Table: Anti-Cancer Mechanisms of Mevastatin Hydroxy Acid
| Cellular Process | Mechanistic Action | Key Molecular Targets |
|---|---|---|
| Cell Cycle Progression | Induces G1 phase arrest. tocris.comrndsystems.com | Downregulation of cdk2, cdk4, cdk6, cyclin D1, cyclin E1; Upregulation of p21, p27. tocris.comrndsystems.com |
| Apoptosis | Induction of programmed cell death. rndsystems.comncats.io | Not explicitly detailed in the provided search results. |
| Signal Transduction | Inhibition of protein prenylation. nih.gov | Disruption of Ras and Rho small GTP-binding proteins. nih.gov |
Analytical and Spectroscopic Characterization Methods for Mevastatin Hydroxy Acid T Butylamine Salt in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantitative analysis of Mevastatin (B1676542) Hydroxy Acid t-Butylamine Salt. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques due to their high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification and purity assessment of Mevastatin Hydroxy Acid t-Butylamine Salt. nih.govresearchgate.net The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation from related substances and impurities. researchgate.net
Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase (typically a C18 column) and a polar mobile phase. nih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. medpharmres.commdpi.com The pH of the aqueous component is a critical parameter, as it influences the ionization state of the carboxylic acid group of the mevastatin hydroxy acid and the amine group of the t-butylamine counter-ion, thereby affecting retention and peak shape. Buffers like ammonium (B1175870) acetate (B1210297) or formic acid are often employed to control the pH and improve chromatographic performance. medpharmres.commdpi.com Detection is typically performed using a UV detector, as the hexahydronaphthalene (B12109599) chromophore in the mevastatin structure exhibits significant absorbance. researchgate.net
Table 1: Typical HPLC Method Parameters for Statin Hydroxy Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with buffer) | Elution of analytes with varying polarities. |
| Buffer | Ammonium Acetate or Formic Acid (e.g., 10 mM, pH 4.5) | Control pH to ensure consistent ionization and peak shape. medpharmres.com |
| Flow Rate | 0.3 - 1.2 mL/min | Influences resolution and analysis time. medpharmres.comresearchgate.net |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak symmetry. medpharmres.com |
| Detection | UV Absorbance (e.g., 254 nm or 261 nm) | Quantification based on light absorption by the analyte. researchgate.net |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. medpharmres.com |
This table presents a generalized set of parameters. Actual values must be optimized for the specific application.
For the detection and quantification of this compound at very low concentrations, particularly in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion fragmentation transition for the analyte. medpharmres.comresearchgate.net
Achieving maximum sensitivity in LC-MS/MS analysis requires careful optimization of the ion source and mass spectrometer parameters. youtube.com Mevastatin hydroxy acid, due to its carboxylic acid moiety, is most effectively ionized in negative ion mode using electrospray ionization (ESI), where it forms a deprotonated molecule [M-H]⁻. nih.govmac-mod.com
Key parameters that are optimized include:
Ionization Mode: Negative Electrospray Ionization (ESI) is preferred for the hydroxy acid form. medpharmres.commac-mod.com
Spray Voltage: This voltage is applied to the ESI needle to facilitate the formation of charged droplets. Typical values are optimized in the range of -3000 to -4500 volts for negative mode. youtube.com
Gas Temperatures: The desolvation gas (or sheath gas) temperature and flow rate are critical for efficient solvent evaporation and ion release from the droplets. nih.govyoutube.com
Precursor and Product Ions: The deprotonated molecule of mevastatin hydroxy acid serves as the precursor ion. This ion is then fragmented in the collision cell, and a specific, stable product ion is selected for monitoring. This precursor → product ion transition is highly specific to the analyte. medpharmres.comnih.gov
Collision Energy: The energy applied in the collision cell determines the fragmentation pattern. It must be optimized to maximize the signal of the chosen product ion. nih.gov
Table 2: Example LC-MS/MS Parameters for Statin Hydroxy Acid Analysis
| Parameter | Setting | Analyte |
|---|---|---|
| Ionization Mode | Negative ESI | Mevastatin Hydroxy Acid |
| Precursor Ion (m/z) | 421.08 | Lovastatin (B1675250) Hydroxy Acid (IS) mac-mod.com |
| Product Ion (m/z) | 319.54 | Lovastatin Hydroxy Acid (IS) mac-mod.com |
| Precursor Ion (m/z) | 423.23 | Pravastatin Hydroxy Acid mac-mod.com |
| Product Ion (m/z) | 321.37 | Pravastatin Hydroxy Acid mac-mod.com |
| Desolvation Temperature | 350 °C | General nih.govmac-mod.com |
| Source Temperature | 125 °C | General mac-mod.com |
This table uses data for structurally similar statin hydroxy acids as a proxy. The exact m/z transitions for Mevastatin Hydroxy Acid would need to be determined experimentally but are expected to be analogous.
Quantifying this compound in biological matrices like plasma, cell lysates, or animal tissue samples presents a significant challenge due to the presence of numerous interfering substances. nih.govnih.gov LC-MS/MS is particularly well-suited for this task. nih.gov A crucial first step is the development of an effective sample preparation protocol to extract the analyte and remove matrix components like proteins and lipids that can interfere with the analysis. nih.gov
Common extraction techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). medpharmres.com LLE, using a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE), is often preferred as it can provide a cleaner extract. medpharmres.comresearchgate.net The choice of extraction solvent and the pH of the aqueous phase are optimized to ensure high and reproducible recovery of the analyte. medpharmres.com For tissue samples, an initial homogenization step is required to release the analyte from the cells before extraction. nih.govnih.gov The use of a stable isotope-labeled internal standard is highly recommended to correct for any analyte loss during sample processing and to compensate for matrix effects. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis.
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.govkpfu.ru Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the chemical shift, integration, and coupling patterns of the signals provide a complete picture of the proton environment. nih.govresearchgate.net For this compound, characteristic signals would be expected for the protons on the hexahydronaphthalene ring system, the hydroxyheptanoic acid side chain, the methylbutyrate ester group, and a prominent singlet for the methyl protons of the t-butylamine counter-ion. researchgate.net Two-dimensional NMR techniques, such as NOESY, can be used to determine the spatial proximity of protons, helping to confirm the compound's conformation. kpfu.ru
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. hmdb.caresearchgate.net The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic), providing further confirmation of the structure. hmdb.caresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Mevastatin Hydroxy Acid Moiety
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Olefinic Protons (C=C) | 5.30 - 6.00 | 125 - 140 |
| Protons α to Hydroxyl (CH-O) | 3.70 - 4.30 | 65 - 75 |
| Ester Methylene (CH-O-C=O) | ~5.40 | ~70 |
| Aliphatic Protons (CH, CH₂, CH₃) | 0.80 - 2.50 | 10 - 60 |
| Carboxylic Acid Carbon (COOH) | N/A | 170 - 180 |
| Ester Carbonyl Carbon (C=O) | N/A | ~175 |
Note: This table is based on data from structurally related statins like lovastatin and pravastatin. nih.govhmdb.ca The t-butylamine salt would show an additional characteristic signal in the ¹H NMR spectrum.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and structural elucidation of this compound. It allows for the confirmation of the elemental composition and can provide valuable information about the compound's fragmentation patterns.
The theoretical exact mass of the protonated molecule of mevastatin hydroxy acid ([M+H]⁺) and the t-butylamine cation can be calculated. The high-resolution capabilities of instruments like Orbitrap or FT-ICR mass spectrometers allow for the differentiation between compounds with the same nominal mass but different elemental compositions.
In a typical ESI-HRMS experiment in positive ion mode, one would expect to observe the ion corresponding to the t-butylamine cation at m/z 74.1226 and the protonated mevastatin hydroxy acid at m/z 409.2585. In negative ion mode, the deprotonated mevastatin hydroxy acid would be observed at m/z 407.2439. Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion, yielding characteristic product ions that can be used to confirm the structure. Common fragmentation pathways for statin hydroxy acids include the loss of water molecules from the hydroxyl groups and cleavage of the side chain.
Theoretical Mass Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [Mevastatin Hydroxy Acid + H]⁺ | C₂₃H₃₇O₆⁺ | 409.2585 |
| [Mevastatin Hydroxy Acid - H]⁻ | C₂₃H₃₅O₆⁻ | 407.2439 |
Advanced Analytical Approaches in Chemical Biology Research
In the context of chemical biology, the analysis of this compound often involves its quantification in complex biological matrices such as plasma, cells, or tissue homogenates. These studies are crucial for understanding its metabolic fate and cellular effects.
Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for such investigations. tandfonline.com These methods offer high sensitivity and selectivity, which are necessary for detecting and quantifying low concentrations of the analyte in the presence of numerous endogenous compounds. tandfonline.com
A typical LC-MS/MS method would involve:
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix and minimize matrix effects.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the analyte from other metabolites and isomers.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often employed for quantification. This involves monitoring a specific precursor ion to product ion transition, which provides a high degree of specificity.
Structure Activity Relationships and Chemical Modification for Research Probes
Identification of Key Structural Moieties for HMG-CoA Reductase Binding
The potent inhibitory activity of mevastatin (B1676542) on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is attributable to specific structural features that mimic the natural substrate, HMG-CoA. The key to its function lies in the synergy between a hydrophilic pharmacophore and a hydrophobic ring system.
The most critical moiety is the β-hydroxy acid portion of the molecule, which is structurally analogous to the HMG moiety of the enzyme's substrate. howmed.net Mevastatin is a prodrug that contains a lactone ring; this ring is hydrolyzed in vivo to the active open-ring dihydroxy acid form. drugbank.com This ring-opened structure mimics the tetrahedral intermediate formed during the enzymatic reduction of HMG-CoA, allowing it to bind to the enzyme's active site with an affinity approximately 10,000 times greater than the natural substrate. drugbank.com
The second crucial component is the hydrophobic, bicyclic decalin ring system. drugbank.comnih.gov This rigid structure is responsible for binding to the coenzyme A portion of the active site. drugbank.com The interaction between this lipophilic group and the enzyme contributes significantly to the tight binding and competitive inhibition. researchgate.net Studies on the structure-activity relationships of various statins have confirmed that both the polar, HMG-like head and the nonpolar ring system are essential for high-affinity binding and effective inhibition of HMG-CoA reductase. researchgate.net
Rational Design and Synthesis of Mevastatin Analogues and Derivatives for Specific Research Applications
Mevastatin, as the first discovered statin, has served as a lead compound for the development of subsequent derivatives for both therapeutic and research applications. drugbank.comresearchgate.net The rational design of these analogues involves targeted chemical modifications to probe and alter its biological activity.
Chemical modifications of the mevastatin scaffold have been instrumental in creating analogues with altered biochemical and pharmacological profiles, providing valuable tools for research.
Hydroxylation to Increase Hydrophilicity: A primary example is the creation of pravastatin through the microbial hydroxylation of mevastatin. nih.govwikipedia.org This biotransformation introduces a hydroxyl group onto the decalin ring, significantly increasing the compound's hydrophilicity. researchgate.net This modification attenuates its ability to passively diffuse across cell membranes, making its entry into non-hepatic cells less efficient. researchgate.net As a research tool, comparing the effects of mevastatin and pravastatin allows for the investigation of tissue-selective statin action and the systemic versus liver-specific consequences of HMG-CoA reductase inhibition.
Alkylation to Increase Lipophilicity and Potency: While not a direct derivative of mevastatin, simvastatin (B1681759) is a semi-synthetic analogue of lovastatin (B1675250), which itself is a methylated derivative of mevastatin. researchgate.netnih.gov The synthesis of simvastatin involves replacing the 2-methylbutyrate side chain of lovastatin with a 2,2-dimethylbutyrate group. nih.gov This seemingly minor modification enhances the compound's lipophilicity and its inhibitory effect on HMG-CoA reductase. nih.gov The development of simvastatin from a natural statin precursor demonstrates how targeted alkylation can be used to enhance biochemical interactions and create more potent inhibitors for research and clinical use. mdpi.com
These modifications highlight a rational design approach where altering lipophilicity serves as a key strategy to modulate the biological activity and tissue selectivity of statins, providing a spectrum of related compounds to dissect their complex biological effects. researchgate.net
The development of fluorescently-labeled or tagged small molecules is a powerful strategy for visualizing drug distribution, target engagement, and cellular dynamics. While specific examples of fluorescently tagged mevastatin probes are not widely detailed in published literature, the established principles of probe design can be applied to its structure.
Methodologies for creating such probes often involve conjugating a fluorophore (e.g., BODIPY, Nile Red, or fluorescein) or an affinity tag (e.g., biotin) to the parent molecule. sciencedaily.combmglabtech.comepa.gov This is typically achieved by identifying a non-critical position on the molecule where a linker can be attached without abolishing its binding affinity for the target protein. For mevastatin, potential modification sites could include the decalin ring or the ester side chain, provided the modification does not sterically hinder the essential HMG-like moiety from binding to the HMG-CoA reductase active site.
Such a fluorescent mevastatin probe could be used in high-throughput screening or high-content imaging to:
Visualize its subcellular localization and accumulation in specific organelles.
Monitor its interaction with HMG-CoA reductase in living cells using techniques like fluorescence polarization. nih.gov
Study the dynamics of drug uptake and efflux.
Similarly, a photoaffinity labeling probe could be designed by incorporating a photoreactive group. nih.gov Upon light activation, this probe would covalently bind to its target, allowing for unambiguous identification of binding partners and interaction sites. nih.gov While these specific tools for mevastatin have not been described, their potential for advancing research into statin biology is significant.
Comparative Studies of Biochemical Activity Across Statin Structural Classes in Research Models
Comparative studies across different statin classes are essential for understanding their unique biological effects beyond HMG-CoA reductase inhibition. Mevastatin, as a naturally derived Type I statin, is often used as a benchmark in these research models.
In studies using yeast (Saccharomyces cerevisiae) expressing human HMG-CoA reductase, different statins were shown to have varied effects on gene expression in nonsterol isoprenoid pathways, such as those for coenzyme Q and dolichol biosynthesis. rndsystems.com This indicates that despite a common primary target, the downstream cellular responses can be statin-specific. rndsystems.com
In cancer cell line models, statins exhibit differential antiproliferative activity. For instance, mevastatin has been shown to induce apoptosis and cause cell cycle arrest in colorectal carcinoma and melanoma cells. wikipedia.orgmedchemexpress.comresearchgate.net Comparative studies often find that the more lipophilic statins, such as simvastatin, tend to show greater cytotoxic effects in vitro compared to more hydrophilic statins like pravastatin (a mevastatin derivative), likely due to differences in cellular uptake. ahajournals.org
Animal models also reveal differences. Mevastatin has been shown to reduce stroke damage and upregulate endothelial nitric oxide synthase (eNOS) in mice, an effect that did not correlate with cholesterol reduction, highlighting its pleiotropic effects. guidetopharmacology.org The cholesterol-lowering efficacy of statins in general varies significantly across different animal models, with greater effects observed in rabbits compared to mice or rats.
The following tables summarize comparative data on the biochemical activity of mevastatin and other statins.
Table 1: Comparative Inhibitory Activity against HMG-CoA Reductase This table is interactive. Users can sort columns to compare data.
| Statin | Type | Species | Parameter | Value (nM) |
|---|---|---|---|---|
| Mevastatin | Natural (Type I) | Human | IC50 | 23 nih.gov |
| Mevastatin | Natural (Type I) | Rat | Ki | 1.4 nih.gov |
| Pravastatin | Natural Derivative (Type I) | - | Ki | ~10 |
| Lovastatin | Natural (Type I) | - | Ki | ~10 |
Table 2: Comparison of Statin Properties and Effects in Research Models This table is interactive. Users can filter by 'Statin Type' or 'Research Model'.
| Statin | Statin Type | Key Feature | Research Model | Observed Effect |
|---|---|---|---|---|
| Mevastatin | Natural (Type I) | Lipophilic Prodrug | Mice | Reduces stroke damage; upregulates eNOS. guidetopharmacology.org |
| Mevastatin | Natural (Type I) | Lipophilic Prodrug | Cancer Cells | Induces G0/G1 cell cycle arrest and apoptosis. researchgate.net |
| Pravastatin | Natural Derivative (Type I) | Hydrophilic | Cancer Cells | Minimal cytotoxic effects compared to lipophilic statins. ahajournals.org |
| Simvastatin | Semi-synthetic (Type I) | Lipophilic Prodrug | Yeast | Reduces sterol pools and alters gene expression. rndsystems.com |
| Fluvastatin | Synthetic (Type II) | Synthetic | Yeast | Reduces expression of genes in ubiquinone and dolichol synthesis pathways. rndsystems.com |
These comparative studies underscore that while all statins inhibit HMG-CoA reductase, their distinct chemical structures lead to significant differences in lipophilicity, potency, and off-target effects, making them a diverse set of tools for biochemical research.
Q & A
Basic: What analytical methods are recommended for characterizing Mevastatin Hydroxy Acid t-Butylamine Salt in research settings?
Answer:
The characterization of this compound requires a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify impurities. For example, impurities in statin salts like Tenivastatin Sodium Salt (Simvastatin Hydroxy Acid Sodium Salt) are analyzed using HPLC with UV detection, as described in pharmacopeial standards .
- Nuclear Magnetic Resonance (NMR): Critical for structural elucidation. Proton (¹H) and carbon-13 (¹³C) NMR can confirm the presence of the t-butylamine moiety and hydroxy acid backbone.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and salt stoichiometry. For related compounds like Perindopril-d4 t-Butylamine Salt, exact mass analysis ensures accurate identification .
- Thermogravimetric Analysis (TGA): Determines thermal stability and residual solvent content, which is essential for reproducibility in synthesis .
Basic: How does the t-butylamine salt form influence the solubility and bioavailability of mevastatin hydroxy acid compared to sodium or ammonium salts?
Answer:
Salt formation alters physicochemical properties:
- Solubility: The t-butylamine salt may enhance lipophilicity compared to sodium salts (e.g., Tenivastatin Sodium Salt), which are more water-soluble. This impacts formulation strategies for in vitro assays requiring aqueous buffers .
- Bioavailability: Amine salts like t-butylamine can improve intestinal absorption via passive diffusion due to increased partition coefficients. Comparative dissolution studies under simulated physiological pH (1.2–7.4) are recommended to evaluate this .
- Stability: Amine salts may reduce hydrolysis rates in acidic environments compared to sodium salts. Accelerated stability testing (40°C/75% RH for 6 months) is a standard methodology .
Advanced: What experimental designs are optimal for assessing the stability of this compound under varying pH and temperature conditions?
Answer:
A systematic approach includes:
- Stress Testing: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC every 24 hours to identify major degradation products .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf life under standard storage conditions (25°C) .
- Triplicate Replicates: Ensure statistical validity by repeating experiments in triplicate and reporting mean ± standard deviation (SD) .
Advanced: How can researchers resolve contradictory data regarding the biological activity of mevastatin derivatives in different salt forms?
Answer:
Contradictions often arise from variability in experimental conditions:
- Control Variables: Standardize assays for pH, temperature, and solvent composition. For example, differences in HMG-CoA reductase inhibition assays may stem from buffer ionic strength affecting salt dissociation .
- Batch Consistency: Request peptide/salt content analysis (e.g., via ion chromatography) to account for batch-to-batch variability in salt content, which can alter activity .
- Comparative Studies: Conduct head-to-head comparisons of t-butylamine, sodium, and ammonium salts under identical conditions. Use ANOVA to identify statistically significant differences in IC₅₀ values .
Advanced: What methodologies ensure batch-to-batch consistency in synthesizing this compound?
Answer:
Key quality control (QC) steps include:
- In-Process Controls (IPC): Monitor reaction intermediates via thin-layer chromatography (TLC) or real-time FTIR to confirm completion of salt formation .
- Final Product Analysis:
- Documentation: Follow ICH Q7 guidelines to maintain synthesis records, including reaction parameters (time, temperature) and QC data .
Basic: What is the role of salt formation in optimizing the pharmacokinetic properties of mevastatin derivatives for preclinical studies?
Answer:
Salt selection impacts preclinical outcomes:
- Solubility-Bioavailability Balance: Sodium salts (e.g., Tenivastatin Sodium Salt) improve aqueous solubility for IV administration, while amine salts enhance permeability for oral delivery .
- Plasma Protein Binding: The t-butylamine moiety may reduce plasma protein binding compared to carboxylic acid forms, increasing free drug concentration. Validate via equilibrium dialysis assays .
- Toxicity Screening: Assess salt-specific toxicity in cell lines (e.g., HepG2) using MTT assays, comparing IC₅₀ values across salt forms .
Advanced: How should researchers design studies to compare the efficacy of this compound with other statin derivatives?
Answer:
- In Vitro Models: Use primary hepatocytes or HMG-CoA reductase enzymatic assays to measure inhibition potency. Normalize results to protein content (e.g., Bradford assay) .
- In Vivo Models: Administer equivalent molar doses to hyperlipidemic rodents. Collect plasma at timed intervals for LC-MS/MS analysis of drug concentration and LDL cholesterol levels .
- Data Interpretation: Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to compare AUC, Cmax, and t½ between salt forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
